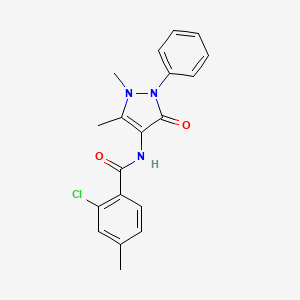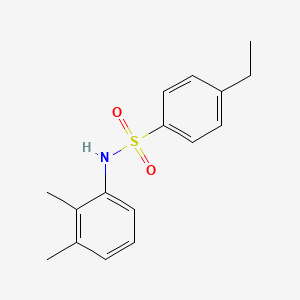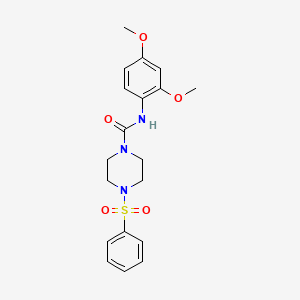![molecular formula C14H16N4O2 B5315663 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)
4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine, also known as AZD-6738, is a small molecule inhibitor that targets the enzyme Ataxia Telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response, which plays a critical role in maintaining genomic stability and preventing the development of cancer. In recent years, AZD-6738 has gained significant attention as a potential therapeutic agent for the treatment of cancer.
Mecanismo De Acción
The primary target of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine is ATR, which plays a critical role in the DNA damage response. ATR is activated in response to DNA damage, and initiates a signaling cascade that leads to cell cycle arrest and DNA repair. By inhibiting ATR, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine prevents the activation of this signaling cascade, leading to an accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has also been shown to have effects on normal cells. Specifically, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has been shown to induce senescence in normal cells, which is a state of irreversible cell cycle arrest. This effect may be beneficial in the treatment of cancer, as it may prevent the development of resistance to therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine is its specificity for ATR, which reduces the likelihood of off-target effects. In addition, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has been shown to be effective in combination with other cancer therapies, which may enhance its overall efficacy. However, one limitation of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine is its potential toxicity, which may limit its use in certain patient populations.
Direcciones Futuras
There are several future directions for the development of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine as a therapeutic agent. One area of interest is the identification of biomarkers that can predict response to 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine. In addition, there is ongoing research to identify other targets that may enhance the efficacy of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine in cancer therapy. Finally, there is interest in the development of combination therapies that include 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine, which may further improve its efficacy in treating cancer.
Métodos De Síntesis
The synthesis of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4,6-dimethoxy-2-nitropyrimidine, which is then reacted with 3-(3-pyridinyl)-1-azetidinecarboxylic acid to form the desired product. The final compound is purified using column chromatography to obtain a pure product.
Aplicaciones Científicas De Investigación
4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. In addition, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine in cancer patients.
Propiedades
IUPAC Name |
4,6-dimethoxy-2-(3-pyridin-3-ylazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-12-6-13(20-2)17-14(16-12)18-8-11(9-18)10-4-3-5-15-7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWIWYOLRPKITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)


![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)

![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)


![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)